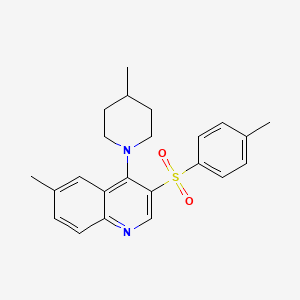
6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline, also known as MMPSQ, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies and has the potential to be used in a variety of applications.
Mécanisme D'action
The mechanism of action of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells. 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to bind to certain proteins, such as albumin and transferrin, and this binding may be responsible for its fluorescent properties and other biological effects.
Biochemical and Physiological Effects:
6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have a variety of biochemical and physiological effects. In addition to its fluorescent properties, 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have antioxidant properties and may have potential use in treating oxidative stress-related diseases. 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline is its selectivity for certain metal ions, which makes it a potential candidate for use in detecting metal ions in biological samples. However, one limitation of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline is its potential toxicity, which may limit its use in certain applications. Additionally, the fluorescent properties of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline may be affected by pH and other environmental factors, which may limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline research. One potential area of research is the development of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline-based probes for the detection of metal ions in biological samples. Another potential area of research is the development of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline-based therapeutics for the treatment of oxidative stress-related diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis method for 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline involves a multi-step process that includes the reaction of 4-methylpiperidine with 4-chloro-6-methyl-3-(4-methylphenyl) sulfonylquinoline. This reaction produces the intermediate compound, which is then further reacted with sodium hydride and methyl iodide to produce the final product, 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline. This synthesis method has been optimized and has been shown to produce high yields of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline.
Applications De Recherche Scientifique
6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline has been studied for its potential use in various scientific research applications. One of the primary areas of research has been its use as a fluorescent probe for the detection of metal ions. 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit a fluorescent signal upon binding. This property makes 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline a potential candidate for use in detecting metal ions in biological samples.
Propriétés
IUPAC Name |
6-methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-16-4-7-19(8-5-16)28(26,27)22-15-24-21-9-6-18(3)14-20(21)23(22)25-12-10-17(2)11-13-25/h4-9,14-15,17H,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNKBEYSAUABFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

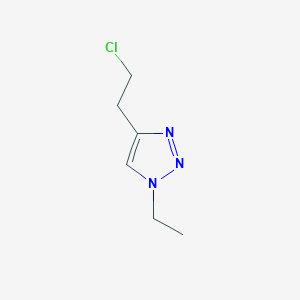
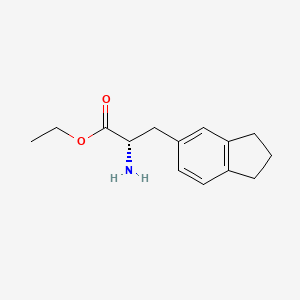
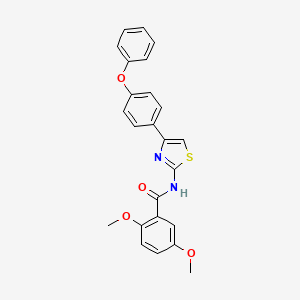
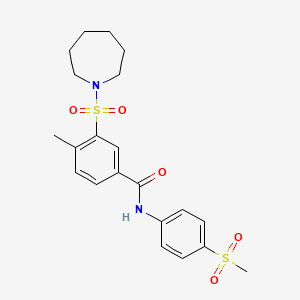
![Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester](/img/structure/B2395584.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2395590.png)
![2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2395592.png)
![(NZ)-N-[1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-phenylsulfanylethylidene]hydroxylamine](/img/structure/B2395593.png)
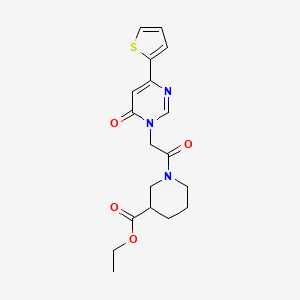
![1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol](/img/structure/B2395596.png)
![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2395597.png)
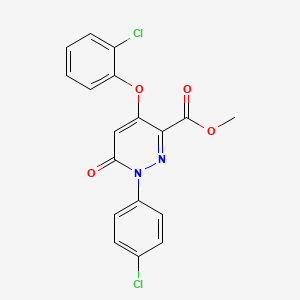
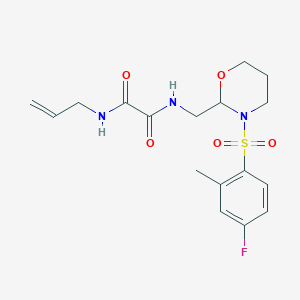
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2395602.png)